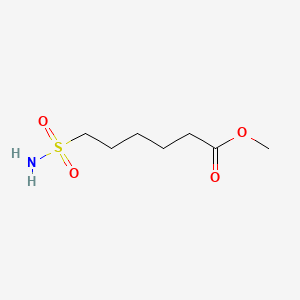
Methyl 6-sulfamoylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H14O2S. Its CAS number is 20756-86-9 . This compound features a sulfamoyl group (SO2NH2) attached to a hexanoic acid derivative.
Preparation Methods
Synthetic Routes:: The synthesis of methyl 6-sulfamoylhexanoate involves introducing the sulfamoyl group onto the hexanoic acid backbone. While specific synthetic routes may vary, a common approach is the reaction between hexanoic acid and a sulfamoyl chloride derivative. The reaction proceeds as follows:
Hexanoic acid+Sulfamoyl chloride→Methyl 6-sulfamoylhexanoate
Reaction Conditions::- The reaction typically occurs under anhydrous conditions.
- Catalysts or reagents such as triethylamine (Et3N) may facilitate the reaction.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.
Chemical Reactions Analysis
Methyl 6-sulfamoylhexanoate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the sulfamoyl group.
Reduction Reactions: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the thiol group (SH) could lead to the corresponding disulfide.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Chemistry::
- Used as a building block in organic synthesis.
- May serve as a precursor for other functionalized compounds.
- Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
- May be relevant in drug discovery due to its unique structure.
- Limited information exists on industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
The exact mechanism by which methyl 6-sulfamoylhexanoate exerts its effects remains an area of research. its sulfamoyl group suggests potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While methyl 6-sulfamoylhexanoate is relatively less studied, it shares similarities with other sulfamoyl-containing compounds. Further research is needed to explore its distinct properties and applications.
Properties
IUPAC Name |
methyl 6-sulfamoylhexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVKCMGMESHUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














